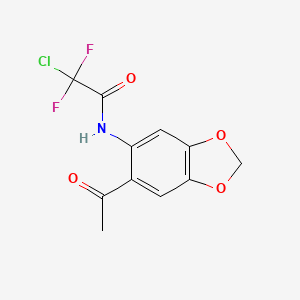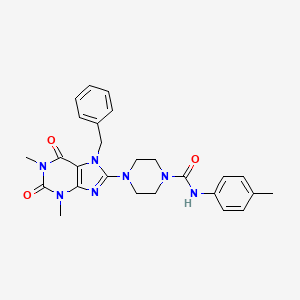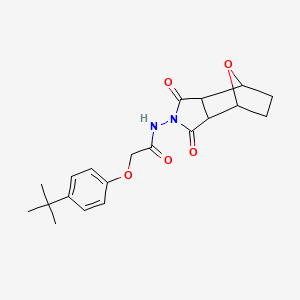
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
説明
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is 376.07864 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide serves as a precursor or an intermediate in the synthesis of various chemical compounds. The process often involves esterification, hydrazination, and cyclization reactions to produce new compounds with specific antimicrobial properties. For example, the esterification of p-bromo-m-cresol has led to the formation of derivatives that were evaluated for their antibacterial and antifungal activities, demonstrating the compound's role in developing new antimicrobials (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Profile
Research into the antimicrobial profile of derivatives of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has shown promising results. By synthesizing newer Schiff bases and Thiazolidinone derivatives, researchers have explored their potential as antibacterial and antifungal agents. These studies are crucial for the development of new antimicrobial compounds to combat resistant strains of bacteria and fungi, highlighting the significance of such chemical compounds in medicinal chemistry.
Pharmacological Assessment
In addition to antimicrobial studies, derivatives of this compound have been assessed for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research indicates the compound's potential utility in developing new therapeutic agents with multiple pharmacological activities. For instance, novel acetamide derivatives have shown comparable activities to standard drugs, suggesting their applicability in pain management and inflammation reduction (Rani, Pal, Hegde, & Hashim, 2016).
特性
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-12-7-8-20-16(9-12)21-17(22)11-23-15-6-5-13(10-14(15)19)18(2,3)4/h5-10H,11H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNUDNCNUNMTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![5-{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B4624520.png)
![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)


![Ethyl 2-[(2-iodobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4624551.png)
![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4624567.png)

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)
